molecular formula C9H8IN3O B12911408 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one CAS No. 114496-32-1

3-Amino-6-iodo-2-methylquinazolin-4(3H)-one

Cat. No.: B12911408
CAS No.: 114496-32-1
M. Wt: 301.08 g/mol
InChI Key: GDGMKQCPQCJJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectroscopy

IR spectra of related 6-iodo-2-methylquinazolin-4(3H)-one derivatives exhibit characteristic absorptions:

  • C=O Stretch : 1671–1685 cm⁻¹ (quinazolinone ketone)
  • C=N Stretch : 1598–1610 cm⁻¹ (aromatic ring)
  • N–H Stretch : ~3239 cm⁻¹ (amino group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 500 MHz) :

  • δ 8.34 (s, 1H, H-5 quinazolinone)
  • δ 8.11 (d, J = 8.5 Hz, 1H, H-7)
  • δ 7.45 (d, J = 8.5 Hz, 1H, H-8)
  • δ 2.12 (s, 3H, CH₃ at position 2)

¹³C NMR (DMSO-d₆, 126 MHz) :

  • δ 159.9 ppm (C=O)
  • δ 146.5 ppm (C-6, iodinated carbon)
  • δ 24.1 ppm (CH₃ at position 2)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the UV region (λₘₐₓ ~260–280 nm) due to π→π* transitions in the conjugated quinazolinone system. The iodine atom induces a red shift compared to non-halogenated analogs.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 301.08 ([M+H]⁺). Fragmentation patterns include loss of the iodine atom (Δm/z = 127) and the methyl group (Δm/z = 15).

Thermodynamic Properties and Solubility Profiling

Experimental data on thermodynamic properties (e.g., melting point, enthalpy of formation) for this compound are limited. However, its low molecular weight (301.08 g/mol) and polar functional groups (amino, ketone) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The iodine substituent enhances lipophilicity, as evidenced by the logP value of 2.1 (estimated via PubChem).

Solubility in aqueous media is likely poor due to the hydrophobic quinazolinone core, though the amino group may permit limited solubility in acidic conditions via protonation. Further studies are required to quantify these properties.

Properties

CAS No.

114496-32-1

Molecular Formula

C9H8IN3O

Molecular Weight

301.08 g/mol

IUPAC Name

3-amino-6-iodo-2-methylquinazolin-4-one

InChI

InChI=1S/C9H8IN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3

InChI Key

GDGMKQCPQCJJAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1N

Origin of Product

United States

Biological Activity

3-Amino-6-iodo-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

This compound is a derivative of quinazolinone, a class of compounds known for their broad spectrum of biological activities. The compound can be synthesized through various methods, including microwave-assisted synthesis, which has shown to enhance yields and reduce reaction times .

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8IN3O\text{C}_9\text{H}_8\text{I}\text{N}_3\text{O}

Antibacterial Activity

Studies have demonstrated that 3-aminoquinazolinones exhibit substantial antibacterial properties. For instance, this compound was tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. Research indicates that it inhibits the growth of several fungal species, making it a potential candidate for antifungal drug development .

Anticancer Activity

The anticancer properties of this compound have been particularly noteworthy. In vitro studies revealed that the compound exhibits cytotoxicity against various cancer cell lines, including:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HL60 (promyelocytic leukemia)21
U937 (non-Hodgkin lymphoma)30
HeLa (cervical cancer)10
T98G (glioblastoma multiforme)12

These results suggest that the compound may act as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways. Molecular docking studies have indicated strong binding affinity to targets such as DHFR, supporting its role in anticancer activity .

Case Studies

In a notable case study involving the synthesis and evaluation of various quinazolinone derivatives, researchers found that modifications at the halogen position significantly influenced biological activity. The introduction of iodine at the sixth position was found to enhance both antibacterial and anticancer activities compared to other halogens .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one typically involves the reaction of 2-amino-5-iodobenzoate with acetic anhydride, followed by treatment with hydrazine. This process yields the quinazolinone derivative, which can be characterized using various analytical techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS) .

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. Studies have evaluated its effectiveness against various gram-positive and gram-negative bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus species, Enterococcus faecalis
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

In vitro tests demonstrated that metal complexes formed with this ligand showed enhanced antibacterial activity compared to the free ligand itself .

Table 2: Antibacterial Efficacy of Metal Complexes

Metal ComplexBacteria TestedZone of Inhibition (mm)
Co(II) ComplexStaphylococcus aureus18
Cu(II) ComplexKlebsiella pneumoniae20
Zn(II) ComplexPseudomonas aeruginosa15

Other Biological Activities

Beyond antibacterial properties, compounds in the quinazolinone class, including this compound, have been reported to possess various biological activities such as:

  • Antifungal Activity : Effective against fungi like Candida albicans.
  • Anticancer Activity : Potential in inhibiting cancer cell growth.
  • Antiviral Activity : Activity against certain viruses has been suggested.

Study on Metal Complexes

A comprehensive study focused on synthesizing metal complexes of this compound demonstrated that these complexes exhibited superior antimicrobial activity compared to their parent compound. The study utilized a range of microorganisms to assess the efficacy of these complexes, confirming their potential as novel antimicrobial agents .

Evaluation of Anticancer Properties

Another research effort explored the anticancer properties of derivatives of quinazolinones, highlighting their ability to induce apoptosis in cancer cells through various mechanisms. The findings suggest that modifications to the quinazolinone structure can enhance its therapeutic potential against cancer .

Q & A

Q. What synthetic methodologies are optimized for preparing 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is synthesized via two primary routes:

  • Route 1 : Cyclization of 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate in absolute ethanol under reflux (3 hours), yielding 80% product with m.p. 158°C. Key spectral data include IR peaks for NH₂ (3284, 3194 cm⁻¹), C=O (1660 cm⁻¹), and C=N (1596 cm⁻¹) .
  • Route 2 : Direct iodination of 3-amino-2-methylquinazolin-4(3H)-one using iodine monochloride (ICl) in acetic acid (20% ICl, 8 ml) at room temperature, yielding 75% product with m.p. 203°C. This method avoids reflux and emphasizes halogenation efficiency .
    Key Factors : Ethanol solvent purity, stoichiometry of hydrazine hydrate, and reaction temperature critically impact yield and purity.

Q. How is structural characterization of this compound validated in academic research?

Characterization involves:

  • Spectroscopy : IR confirms NH₂ (3284–3194 cm⁻¹), C=O (1660 cm⁻¹), and aromatic C-H (3046 cm⁻¹). ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.15–7.52 ppm) and methyl groups (δ 2.58 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 301 (M⁺) aligns with the molecular formula C₉H₈IN₃O .
  • Elemental Analysis : Matches calculated values (e.g., I: 42.15% observed vs. 42.19% theoretical) .

Q. What standardized protocols are used to evaluate the antibacterial activity of this compound?

Antibacterial assays follow:

  • Microorganisms Tested : Staphylococcus aureus, Bacillus spp., Pseudomonas aeruginosa, Escherichia coli, and Candida albicans .
  • Method : Agar diffusion or broth dilution (MIC determination). Activity is compared to controls (e.g., ampicillin). Compound 2 (3-amino-6-iodo derivative) shows superior inhibition against P. aeruginosa (zone of inhibition >15 mm at 100 µg/mL) due to iodine’s electronegativity enhancing membrane penetration .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl or 6-iodo positions affect biological activity?

  • 2-Methyl Group : Enhances lipophilicity, improving membrane permeability. Replacement with bulkier groups (e.g., benzyl) reduces activity due to steric hindrance .
  • 6-Iodo Substituent : Critical for antimicrobial potency. Bromo or chloro analogs show 30–50% lower activity, likely due to reduced electronegativity and halogen bonding with bacterial enzymes .
    Data Insight : Derivatives with 6-iodo and 2-methyl groups exhibit IC₅₀ values <10 µM against Gram-positive pathogens, while des-iodo analogs require >50 µM for similar effects .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

  • Contradiction : Route 1 yields 80% , while Route 2 yields 75% .
  • Resolution : Yield disparities arise from reaction kinetics (reflux vs. ambient conditions) and iodine monochloride’s oxidative side reactions. Optimizing ICl concentration (e.g., 15–20% in acetic acid) and reaction time (12–18 hours) improves consistency .

Q. How can computational modeling predict the compound’s interaction with bacterial targets?

  • Target Identification : Docking studies suggest binding to S. aureus dihydrofolate reductase (DHFR) via hydrogen bonds with NH₂ and hydrophobic interactions with the 2-methyl group .
  • Methodology : Molecular dynamics simulations (e.g., GROMACS) and free-energy calculations (MM-PBSA) validate binding stability (ΔG < −8 kcal/mol) .

Q. What strategies mitigate iodine’s instability during long-term storage of the compound?

  • Stabilization : Store under inert gas (N₂/Ar) at −20°C in amber vials. Adding radical scavengers (e.g., BHT) reduces decomposition by 70% over 6 months .
  • Analysis : Periodic HPLC monitoring (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., deiodinated quinazolinone) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in antimicrobial activity data across studies?

  • Standardization : Use CLSI guidelines for MIC determination. Variability arises from differences in bacterial strains (e.g., ATCC vs. clinical isolates) and inoculum size .
  • Control : Include reference compounds (e.g., ciprofloxacin) and normalize activity to cell viability assays (MTT/XTT) .

Q. What advanced techniques elucidate the compound’s mechanism of action in P. aeruginosa?

  • Transcriptomics : RNA-seq reveals downregulation of lasI (quorum sensing) and oprD (porin synthesis) genes .
  • Metabolomics : LC-MS identifies accumulation of intermediates in folate biosynthesis, confirming DHFR inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.